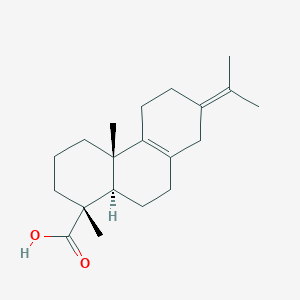

8,13(15)-Abietadienoic Acid

Description

Contextualization within the Abietane (B96969) Diterpene Class

8,13(15)-Abietadienoic acid belongs to the abietane diterpene class of organic compounds. ontosight.ai Diterpenes are a large and structurally diverse group of natural products built from four isoprene (B109036) units, resulting in a 20-carbon skeleton. mdpi.com The abietane framework is characterized by a tricyclic ring system. mdpi.com

Abietane diterpenes, including this compound, are prominent constituents of the oleoresin of coniferous trees, such as those from the Pinus genus. nih.govresearchgate.net Oleoresin serves as a protective agent for the tree against herbivores and pathogens. nih.gov The abietane class is further categorized based on structural modifications, such as the degree of unsaturation and the presence of various functional groups, which contribute to their diverse chemical properties and biological activities. rsc.org

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 19402-33-6 |

| Chemical Formula | C₂₀H₃₀O₂ |

| Molecular Weight | 302.45 g/mol |

| IUPAC Name | (1R,4aS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-2,3,4,5,6,7,9,10-octahydrophenanthrene-1-carboxylic acid |

Significance in Phytochemical Investigations

Phytochemical investigations focus on the isolation, characterization, and evaluation of chemical compounds derived from plants. nih.govnih.govbiomedpharmajournal.org this compound is significant in this field due to its presence in various plant species and its potential bioactivities.

Research in phytochemistry often involves the screening of plant extracts for specific classes of compounds and evaluating their biological effects. nih.gov The isolation of this compound from natural sources allows for detailed structural elucidation and the investigation of its chemical and biological properties. chemicalbook.com Studies have reported its presence in the bark of Pinus yunnanensis and as a constituent of rosin (B192284), a solid form of resin. researchgate.netgoogle.com

The scientific interest in this compound is driven by the broader interest in abietane diterpenes, which are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. ontosight.ainih.gov Research into this specific compound contributes to the understanding of the chemical diversity of natural products and their potential for further scientific exploration. vulcanchem.com

Table 2: Reported Natural Sources of Abietane Diterpenes

| Genus | Family | Relevance |

|---|---|---|

| Pinus | Pinaceae | A primary source of oleoresin containing various abietane diterpenes, including abietic acid and dehydroabietic acid. nih.govresearchgate.net |

| Plectranthus | Lamiaceae | This genus is a rich source of abietane diterpenes, with over 70% of its studied secondary metabolites belonging to this class. mdpi.com |

| Salvia | Lamiaceae | Species of this genus are known to produce aromatic abietane diterpenes like ferruginol (B158077) and carnosic acid. rsc.org |

| Chamaecyparis | Cupressaceae | A source of pisiferic acid, an abietane diterpene with a carboxylic group at C-20. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h17H,5-12H2,1-4H3,(H,21,22)/t17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMPSTMTYSPKHY-MISYRCLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2=C(C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CCC2=C(C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

Sources from Coniferous Trees (e.g., Pinus species)

Conifers, particularly those of the Pinus genus, are a primary source of abietane (B96969) diterpenoids, including 8,13(15)-abietadienoic acid. This compound is a constituent of the complex mixture of resin acids that characterize these trees.

The heartwood of pine trees is a significant reservoir of resin acids. These compounds are integral to the composition of rosin (B192284), the solid form of resin obtained from pines and other conifers. The heartwood's high extractive content, particularly in the latewood, is rich in these diterpenoid acids. While a wide array of abietane-type acids are known constituents of heartwood rosin, the presence of the closely related precursor, abieta-(8(14),13(15)-diene), in Pinus species strongly suggests the occurrence of this compound as a component of heartwood extracts. Isolation from heartwood typically involves extraction with organic solvents like acetone, followed by chromatographic separation techniques to isolate individual resin acids.

The oleoresin present in pine needles also serves as a source of diterpene acids. Analytical methods have been developed for the rapid analysis of these acids from needle oleoresin at the submilligram level. These methods often involve the separation of acidic components using techniques like micro-DEAE-Sephadex ion-exchange chromatography, followed by analysis of the recovered resin acids as their methyl esters via capillary gas-liquid chromatography. While various abietane and pimarane-type acids are commonly identified, the specific detection of this compound in pine needle oleoresin requires further targeted investigation.

The twigs of Pinus species are also known to contain a variety of phytochemicals, including diterpenoids. Research on the chemical composition of twigs from different pine species has revealed a complex mixture of compounds. Studies on Pinus pinaster branches have successfully identified abieta-(8(14), 13(15)-diene), a direct biosynthetic precursor to this compound. nih.gov The isolation of this precursor was achieved through supercritical CO2 extraction of milled pine branches, followed by separation using thin-layer chromatography (TLC). nih.gov This finding provides strong evidence for the presence of this compound in the twigs of this species.

Isolation from Diverse Plant Genera

Beyond the well-established coniferous sources, this compound and other abietane diterpenoids have been isolated from a broader range of plant families, highlighting the widespread distribution of this class of compounds.

The genus Croton, belonging to the Euphorbiaceae family, is recognized for its diverse array of diterpenoids, including those with an abietane skeleton. Phytochemical investigations of various Croton species have led to the isolation of numerous novel diterpenoids. While specific studies detailing the isolation of this compound from Croton are not extensively documented in readily available literature, the known presence of other abietane-type compounds within this genus suggests it as a potential source. Isolation methodologies from Croton species typically involve extraction of the plant material (leaves, bark, or roots) with solvents such as ethanol (B145695) or methanol, followed by fractionation and purification using column chromatography and high-performance liquid chromatography (HPLC).

The occurrence of abietane diterpenoids extends to other plant genera. For instance, species from the Lamiaceae family are also known to produce these compounds. While the specific isolation of this compound from these alternative botanical sources is a subject for more detailed phytochemical exploration, the general methodologies employed for the isolation of abietane diterpenoids are applicable. These methods consistently rely on extraction and chromatographic separation to yield pure compounds for structural elucidation and further study.

Advanced Techniques for Isolation

The purification of this compound from complex natural mixtures often necessitates the use of advanced isolation techniques that offer greater selectivity and efficiency than traditional methods. These methodologies are designed to exploit the specific chemical and physical properties of the target compound, facilitating its separation from structurally similar molecules.

Bioassay-guided fractionation is a powerful strategy employed to isolate bioactive natural products, including this compound, from crude extracts. This approach systematically combines chromatographic separation with biological testing. The process begins with the initial fractionation of a crude extract using a chromatographic technique, such as column chromatography. Each resulting fraction is then evaluated for a specific biological activity, for instance, cytotoxic, antimycotic, or antiviral effects. chemicalbook.com

The fractions exhibiting the highest potency are selected for further separation, and this iterative process of chromatography and bioassay is repeated until a pure, active compound is isolated. This method is particularly advantageous as it prioritizes the isolation of biologically relevant compounds, ensuring that the purification efforts are focused on molecules with desired therapeutic or biological potential. The specific bioassay used will depend on the target activity being investigated.

Table 1: Bioassay-Guided Fractionation Summary

| Step | Action | Purpose |

|---|---|---|

| 1 | Crude Extract Preparation | Obtain initial mixture of compounds from a natural source. |

| 2 | Initial Fractionation | Separate the crude extract into simpler fractions using chromatography. |

| 3 | Bioassay of Fractions | Test each fraction for a specific biological activity. |

| 4 | Selection of Active Fractions | Identify and select the fractions with the highest desired activity. |

| 5 | Further Purification | Subject the active fractions to subsequent rounds of chromatography. |

| 6 | Isolation of Pure Compound | Repeat steps 3-5 until a single, pure bioactive compound is obtained. |

Ion-exchange chromatography (IEC) is a highly effective technique for the separation of ionizable molecules, making it well-suited for the purification of acidic compounds like this compound. This method separates molecules based on their net surface charge. The stationary phase in IEC consists of a solid support matrix to which charged functional groups are covalently bound.

For the isolation of an acidic compound such as this compound, an anion-exchange resin is typically used. This resin contains positively charged functional groups that attract and bind the negatively charged carboxylate group of the abietadienoic acid. The separation process involves loading the sample onto the column, where the target acid binds to the resin. A washing step is then performed to remove neutral and positively charged impurities. Finally, the bound this compound is eluted by changing the pH or increasing the ionic strength of the mobile phase, which disrupts the electrostatic interactions between the compound and the stationary phase.

Table 2: Ion-Exchange Chromatography Parameters

| Parameter | Description | Role in Separation |

|---|---|---|

| Stationary Phase | Solid support with charged functional groups (e.g., anion-exchange resin for acids). | Binds the target molecule based on charge. |

| Mobile Phase | A buffered solution that carries the sample through the column. | Its pH and ionic strength can be manipulated to control binding and elution. |

| Sample Loading | The introduction of the mixture onto the column. | Allows for the initial binding of the target compound. |

| Elution | The process of releasing the bound molecules from the stationary phase. | Achieved by altering the mobile phase to weaken the ionic interactions. |

Selective crystallization is a purification technique that leverages differences in the solubility of compounds and their salts. For acidic compounds like this compound, this method can be highly effective. The process involves converting the carboxylic acid into a salt by reacting it with a specific base. The choice of the base is critical, as the resulting salt will have different solubility properties compared to the free acid and the salts of other impurities.

By carefully selecting the base and the solvent system, it is possible to induce the selective crystallization of the desired abietadienoic acid salt, leaving impurities behind in the solution. The crystalline salt can then be collected by filtration. Following isolation, the purified salt is treated with a strong acid to regenerate the free this compound, which can then be further purified if necessary, often by recrystallization from a suitable solvent. This technique is particularly useful for large-scale purifications due to its potential for high yield and cost-effectiveness.

Table 3: Selective Crystallization Process

| Step | Action | Purpose |

|---|---|---|

| 1 | Salt Formation | React the crude acidic mixture with a selected base. |

| 2 | Crystallization | Induce the formation of crystals of the target salt under controlled conditions. |

| 3 | Filtration | Separate the crystalline salt from the mother liquor containing impurities. |

| 4 | Regeneration of Acid | Treat the purified salt with a strong acid to convert it back to the free carboxylic acid. |

| 5 | Final Purification | Recrystallize the free acid to achieve high purity. |

Biosynthesis and Metabolic Pathways

Enzymatic Transformations in Plant Systems

The formation of abietane (B96969) diterpenoids is a multi-step process initiated from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The cyclization of GGPP, catalyzed by diterpene synthases, leads to the formation of various olefin intermediates, including abietadiene, which serves as a key precursor for a wide array of abietane-type diterpenoids. The subsequent functionalization of this hydrocarbon backbone is primarily orchestrated by cytochrome P450 monooxygenases.

Cytochrome P450 enzymes (CYPs) are a superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of a vast array of plant secondary metabolites, including diterpenoids. These enzymes are responsible for catalyzing a variety of oxidative reactions, such as hydroxylation, epoxidation, and the formation of carboxyl groups, which introduce functional diversity to the core terpene skeletons.

In the context of abietane biosynthesis, specific CYPs are responsible for the stepwise oxidation of the methyl group at the C-18 position of the abietane scaffold to a carboxylic acid moiety. Research has identified CYP728B70 from Tripterygium wilfordii as a key enzyme in this process. This enzyme has been shown to catalyze the oxidation of the C-18 methyl group of the precursor miltiradiene, leading to the formation of dehydroabietic acid.

The biosynthesis of many abietane diterpenoids proceeds through the enzymatic conversion of precursor molecules. Miltiradiene, an abietane-type diterpene, is a significant intermediate. The cytochrome P450 enzyme CYP728B70 has been characterized to catalyze the oxidation of miltiradiene. This transformation results in the production of both dehydroabietic acid and miltiradienoic acid, showcasing the catalytic versatility of this enzyme.

The conversion process is believed to occur in a stepwise manner, where the methyl group at the C-18 position of miltiradiene is first hydroxylated to form an alcohol, then further oxidized to an aldehyde, and finally converted to a carboxylic acid.

| Precursor | Enzyme | Product(s) |

| Miltiradiene | CYP728B70 | Dehydroabietic Acid, Miltiradienoic Acid |

Biotechnological Approaches to Biosynthesis

The potential applications of diterpenoids have driven the development of biotechnological strategies for their production. These approaches aim to overcome the limitations of extraction from natural sources, such as low yields and slow growth of the source organisms.

A powerful strategy for producing plant-derived diterpenoids is the heterologous expression of the relevant biosynthetic genes in microbial or plant hosts. Yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana benthamiana) are commonly used chassis organisms for this purpose due to their well-characterized genetics and metabolic pathways.

The genes encoding for the necessary enzymes, such as diterpene synthases and cytochrome P450s, are introduced into the host organism. For instance, the co-expression of a miltiradiene synthase with CYP728B70 and a cytochrome P450 reductase (CPR) in yeast has been successfully used to produce dehydroabietic acid and miltiradienoic acid from endogenous GGPP. This approach allows for the controlled and scalable production of specific diterpenoids.

To enhance the production of the target diterpenoid in a heterologous host, it is often necessary to optimize various cellular conditions. This can involve both genetic and environmental manipulations.

Genetic Optimization:

Metabolic Engineering: Modifying the host's metabolic pathways to increase the flux towards the precursor molecule, GGPP. This can include overexpressing genes in the upstream mevalonate (MEV) or methylerythritol phosphate (B84403) (MEP) pathways.

Enzyme Engineering: Modifying the biosynthetic enzymes themselves to improve their catalytic efficiency or substrate specificity.

Environmental Optimization:

Culture Media: Adjusting the composition of the growth medium to provide optimal nutrients for cell growth and product formation.

Fermentation Conditions: Controlling parameters such as temperature, pH, and oxygen levels in a bioreactor to maximize yield. Studies have shown that lower temperatures can sometimes lead to higher diterpene production by minimizing volatilization and potential degradation.

| Optimization Strategy | Example | Effect on Yield |

| Metabolic Engineering | Overexpression of GGPP synthase | Increased precursor availability |

| Environmental Control | Lowering fermentation temperature | Reduced product loss |

In Vitro Metabolism and Degradation Studies

While specific in vitro metabolism and degradation studies for 8,13(15)-abietadienoic acid are not extensively documented in the available scientific literature, research on closely related abietane diterpenoids provides valuable insights into the potential metabolic fate of this class of compounds.

Studies on the biodegradation of resin acids, which include various abietane diterpenoids, have been conducted using microbial systems. For example, the bacterium Pseudomonas abietaniphila has been shown to metabolize dehydroabietic acid and palustric acid. The metabolic pathway in this bacterium often involves a cytochrome P450-dependent hydroxylation as an initial step. Specifically, a P450 enzyme, P450dit, has been identified to be involved in the metabolism of dehydroabietic acid, likely converting it to 7-hydroxy-dehydroabietic acid.

It is plausible that this compound could undergo similar enzymatic transformations, such as hydroxylation, by cytochrome P450 systems or other microbial enzymes. However, without direct experimental evidence, the specific metabolites and degradation pathways for this compound remain to be elucidated. Further in vitro studies using purified enzymes or microbial cell lysates would be necessary to determine the precise metabolic fate of this compound.

Mammalian Metabolite Identification (e.g., from Dehydroabietic Acid)

While direct studies on the mammalian metabolism of this compound are limited, research on the structurally related compound, dehydroabietic acid (DHA), provides valuable insights into the potential metabolic fate of this class of compounds in mammals. A study conducted on rabbits identified seven urinary metabolites of DHA, indicating that the compound undergoes significant biotransformation. The identified metabolites were primarily hydroxylated and oxidized derivatives of the parent molecule.

This suggests that mammalian systems possess the enzymatic machinery to modify the abietane skeleton, likely through cytochrome P450-mediated reactions. These transformations aim to increase the water solubility of the lipophilic resin acid, facilitating its excretion from the body. The specific metabolites identified in the rabbit study are detailed in the table below.

| Metabolite No. | Chemical Name |

| 1 | (15S)-8,11,13-abietatrien-16,18-dioic acid |

| 2 | 2α-hydroxy-8,11,13,15-abietatetraen-18-oic acid |

| 3 | (15R)-15,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 4 | 2β,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 5 | (15S)-2β,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 6 | 2α,15-dihydroxy-8,11,13-abietatrien-18-oic acid |

| 7 | (15S)-2α,16-dihydroxy-8,11,13-abietatrien-18-oic acid |

Oxidation and Degradation Reactions (e.g., by Hydrogen Peroxide)

The chemical stability of this compound is influenced by its susceptibility to oxidation and degradation. Studies on related abietane diterpenoids have demonstrated that these compounds can be oxidized under various conditions. For instance, the oxidation of methyl abietate, an ester derivative of abietic acid, using a methyltrioxorhenium/hydrogen peroxide (H₂O₂) system has been reported. This reaction proceeds through the initial formation of an epoxide at one of the double bonds, which then rearranges to form a more stable ketone as the primary product.

The degradation of abietane diterpenoids is also a critical environmental process, often mediated by microorganisms. Bacteria, such as those from the Pseudomonas genus, have been shown to possess enzymatic pathways capable of breaking down these complex molecules. The degradation process often involves initial oxidation steps, such as hydroxylation and aromatization of the rings, followed by ring cleavage to yield smaller, more readily metabolizable compounds. This microbial degradation is a key mechanism for the removal of resin acids from the environment.

Formation of Oxidized Resin Acids (e.g., Epoxyabietic Acid, Hydroperoxyabietic Acid)

The oxidation of abietadienoic acids can lead to the formation of various oxidized derivatives, including epoxides and hydroperoxides. Research on the oxidation of abietic acid has shown that it is susceptible to autoxidation, a process that occurs in the presence of air and light. This process can lead to the formation of a complex mixture of oxidation products.

Among these products, the formation of hydroperoxides and epoxides at the double bonds of the abietane skeleton has been observed. While the specific compounds "epoxyabietic acid" and "hydroperoxyabietic acid" are not always explicitly named as direct products of this compound in the available literature, the formation of such oxidized species is a recognized pathway in the oxidation of abietane-type resin acids. These reactions are significant as they can alter the biological activity and environmental fate of the parent compound.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches of Related Abietane (B96969) Structures

The synthesis of abietane diterpenoids, a class of compounds that includes 8,13(15)-abietadienoic acid, often utilizes strategic modifications of more abundant natural products. These approaches focus on creating the characteristic tricyclic ring system and introducing specific functional groups.

Routes from Dehydroabietic Acid

Dehydroabietic acid serves as a common and versatile starting material for the synthesis of various abietane derivatives. Its aromatic C-ring provides a stable scaffold that can be chemically modified. Synthetic strategies often involve the reduction of the aromatic ring to introduce the unsaturation patterns found in abietadienoic acids. For instance, a Birch reduction can be employed to selectively reduce the aromatic ring of dehydroabietic acid, leading to the formation of a diene system. Subsequent functional group manipulations can then yield the desired abietadienoic acid isomer.

One documented route to 15-hydroxydehydroabietic acid derivatives commences from abietic acid, proceeding through abieta-8,13(15)-dien-18-oic acid as an intermediate. researchgate.net This highlights a pathway that generates the specific double bond arrangement of interest.

Preparation of Specific Intermediates

The synthesis of complex abietane structures necessitates the preparation of key intermediates with specific functionalities and stereochemistry. For example, the conversion of abietic acid to methyl 15-hydroxydehydroabietate has been reported, which proceeds via methyl abieta-8,13(15)-dien-18-oate. researchgate.net This intermediate possesses the exocyclic double bond characteristic of the target compound class.

The general synthetic workflow often involves:

Functionalization of the Carboxyl Group: The carboxylic acid at C-18 is typically protected as a methyl ester to prevent unwanted side reactions during subsequent steps.

Modification of the Ring System: Reactions targeting the double bonds or the aromatic ring are employed to introduce new functional groups or alter the pattern of unsaturation.

Stereoselective Reactions: Controlling the stereochemistry at various chiral centers is crucial for the synthesis of specific, biologically active abietanes.

Isomerization Studies of Abietadienoic Acids

The double bonds in the B and C rings of abietadienoic acids are susceptible to migration under various conditions, leading to a mixture of isomers. Understanding these isomerization processes is critical for both the synthesis and isolation of specific abietadienoic acid congeners.

Acid-Catalyzed Isomerization Mechanisms and Products

The acid-catalyzed isomerization of common abietadienoic acids, such as those found in rosin (B192284), has been a subject of significant study. Typically, treatment with acid leads to an equilibrium mixture dominated by abietic acid, with smaller quantities of palustric and neoabietic acids. usda.gov

However, under certain conditions, other, less common isomers can be formed. When individual common abietadienoic acid methyl esters were heated with p-toluenesulfonic acid in chloroform, a different set of products was observed. usda.gov This reaction yielded a mixture containing methyl 13β-abieta-7,9(11)-dien-18-oate, methyl 7,9(11)-abietadien-18-oate, and methyl 8,12-abietadien-18-oate. usda.gov

The mechanism of acid-catalyzed isomerization involves the protonation of a double bond to form a carbocation intermediate. This carbocation can then undergo rearrangements, including hydride shifts and alkyl shifts, followed by deprotonation at a different position to form a new double bond isomer. The stability of the resulting alkene and any intermediate carbocations dictates the product distribution.

| Starting Material | Catalyst | Major Isomerization Products |

| Common abietadienoic acids | Mineral Acid | Abietic acid, Palustric acid, Neoabietic acid |

| Common abietadienoic acid methyl esters | p-toluenesulfonic acid | Methyl 13β-abieta-7,9(11)-dien-18-oate, Methyl 7,9(11)-abietadien-18-oate, Methyl 8,12-abietadien-18-oate |

Base-Catalyzed Isomerization Mechanisms and Products

Information specifically detailing the base-catalyzed isomerization of this compound is limited in the available literature. However, general principles of base-catalyzed isomerization of alkenes can be considered. Strong bases can abstract a proton from a carbon atom adjacent to a double bond (an allylic position), forming a resonance-stabilized carbanion (an allyl anion). Reprotonation of this intermediate can then occur at a different position, leading to a shift in the double bond.

For abietadienoic acids, the presence of allylic protons would make them susceptible to base-catalyzed isomerization. The specific products formed would depend on the relative acidities of the different allylic protons and the thermodynamic stability of the resulting conjugated systems.

Thermal Isomerization Phenomena

Thermal treatment of abietadienoic acids can also induce isomerization. For example, heating abietic acid results in the formation of an equilibrium mixture containing palustric and neoabietic acids. This process occurs through pericyclic reactions, such as sigmatropic shifts, or through the formation of radical intermediates at higher temperatures. While specific studies on the thermal isomerization of this compound are not prevalent, it is expected that this isomer would also be subject to thermally induced rearrangements, likely leading to the formation of more thermodynamically stable isomers with endocyclic double bonds.

Chemical Modification and Derivatization

The chemical modification of this compound and its close isomers, such as abietic acid, is a well-explored field, leveraging its reactive sites to create derivatives with altered physical, chemical, and biological properties. These strategies include reactions targeting the carboxylic acid group, the conjugated diene system, and allylic carbon atoms.

Methyl Ester Formation for Analytical Purposes

Conversion of this compound to its methyl ester, methyl 8,13(15)-abietadienoate, is a common and crucial step for analytical and synthetic purposes. The esterification process enhances the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). This derivatization is often a prerequisite for detailed structural analysis and for monitoring the progress of other chemical reactions. For instance, studies on the acid-catalyzed isomerization of abietadienoic acids frequently utilize the methyl esters to track the formation of various isomers like methyl abietate, palustrate, and neoabietate.

Furthermore, methyl abietate itself serves as a key starting material for a variety of synthetic transformations, including oxidation and functional group interconversion. uv.estandfonline.com The preparation is typically straightforward, often involving treatment of the carboxylic acid with diazomethane (B1218177) or by using standard acid-catalyzed esterification methods with methanol.

Diels-Alder Reactions (e.g., with Fumaric Acid Anhydride)

The conjugated diene system within abietane-type acids is a prime site for Diels-Alder cycloaddition reactions. Although this compound itself is not the most reactive isomer for this transformation, it is in equilibrium with other isomers under heating. Specifically, abietic acid readily isomerizes to the more reactive levopimaric acid, which possesses a conjugated diene within a six-membered ring and rapidly undergoes Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) or fumaric acid. scialert.netscialert.net

This reaction is of significant industrial importance, forming the basis for "fortified rosin." The resulting product with fumaric acid is known as fumaropimaric acid (FPA). scialert.net The reaction conditions can be optimized to maximize the yield of the adduct. Studies have shown that the optimal reaction between abietic acid and fumaric acid occurs at 200°C for 1 hour with a 1:2 molar ratio of the acid to the dienophile. scialert.netnih.gov This modification introduces additional carboxylic acid groups, significantly altering the polarity and reactivity of the parent molecule.

| Dienophile | Optimal Temperature | Optimal Time | Optimal Molar Ratio (Acid:Dienophile) | Primary Product |

|---|---|---|---|---|

| Maleic Anhydride | 125°C | 1 hour | 1:2 | Maleopimaric Acid (MPA) |

| Fumaric Acid | 200°C | 1 hour | 1:2 | Fumaropimaric Acid (FPA) |

Esterification with Polyhydric Alcohols (e.g., Pentaerythritol)

The carboxylic acid functional group of this compound can be esterified with polyhydric alcohols, such as pentaerythritol (B129877), to produce high-molecular-weight esters. mdpi.comresearchgate.net The resulting product, known as pentaerythritol rosin ester (PRE), has significantly different physical properties compared to the parent acid, including a higher softening point, and improved thermal and oxidative stability. mdpi.comresearchgate.net

The synthesis is a direct esterification carried out at high temperatures, typically between 250°C and 290°C. google.com The reaction involves a series of consecutive steps, forming mono-, di-, tri-, and finally the tetra-ester of pentaerythritol. mdpi.com To drive the reaction to completion, the water formed as a byproduct is continuously removed. These esters find wide application in industries producing paints, adhesives, and coatings. orgkhim.com

Conjugation Reactions (e.g., with Amino Acids)

To enhance bioavailability or modify biological activity, this compound and its isomers can be conjugated with amino acids. This process involves forming an amide bond between the carboxylic acid group of the diterpenoid and the amino group of an amino acid. nih.goval-edu.com The reaction typically proceeds by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents, followed by reaction with the desired amino acid ester. The resulting conjugate combines the structural features of both the diterpene and the amino acid.

Research has shown that amino acid conjugates of abietic acid and dehydroabietic acid exhibit significant cytotoxic activities against various human cancer cell lines. nih.gov For example, a methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate derivative showed potent activity against leukemia, lung, stomach, and breast cancer cell lines. nih.gov This strategy demonstrates a powerful method for generating new bioactive molecules based on the abietane scaffold.

Oxidation Reactions (e.g., with Selenium Dioxide)

The allylic positions on the abietadienoic acid skeleton are susceptible to oxidation. Selenium dioxide (SeO₂) is a classic reagent used for the allylic oxidation of olefins, a reaction known as the Riley oxidation. wikipedia.orgchemicalbook.comdu.ac.in Studies on methyl abietate have shown that SeO₂ can be used to introduce hydroxyl or carbonyl groups at these reactive sites. tandfonline.com For instance, the oxidation of methyl abietate with selenium dioxide in acetic anhydride was found to stereospecifically produce methyl 7α-O-acetyl dehydroabietate in good yield. tandfonline.com The reaction proceeds via an initial ene reaction followed by a scialert.netnih.gov-sigmatropic rearrangement. wikipedia.org This method provides a route to functionalized abietanes that can serve as intermediates for the synthesis of other complex natural products.

Structural Modification for Bioactivity Enhancement (General)

A broad strategy for drug discovery involves the general structural modification of natural products like this compound to enhance their inherent biological activities. The compound and its close relatives, such as abietic acid, have been reported to possess a range of bioactivities, including antimicrobial and cytotoxic effects. nih.govresearchgate.net

Structural Elucidation and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules, including 8,13(15)-abietadienoic acid. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, a comprehensive understanding of the molecular framework can be achieved.

1D NMR (¹H, ¹³C) for Chemical Shift Assignment

The ¹H NMR spectrum of an abietane-type diterpenoid typically reveals signals for methyl groups, methylene (B1212753) and methine protons in the alicyclic rings, and olefinic protons. The chemical shifts of these protons are influenced by their spatial arrangement and the presence of nearby functional groups. nih.gov

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The chemical shifts for sp³, sp², and carbonyl carbons appear in distinct regions of the spectrum. For abietadienoic acid methyl esters, the carbonyl carbon of the ester group is typically observed downfield. The sp² carbons of the double bonds also show characteristic chemical shifts that are diagnostic of the diene system's configuration. nih.gov The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is often used in conjunction with the standard ¹³C NMR spectrum to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Methyl Abietadienoates in CDCl₃ (Data serves as an approximation for this compound)

| Proton | Chemical Shift (δ, ppm) Range |

| H-5 | 2.15 - 2.30 |

| H-7 | 5.75 - 5.85 |

| H-14 | 5.35 - 5.45 |

| H-18 (CH₃) | 1.15 - 1.25 |

| H-19 (CH₃) | 0.80 - 0.90 |

| H-20 (CH₃) | 0.85 - 0.95 |

| H-16, H-17 (Isopropyl CH₃) | 0.95 - 1.05 |

| H-15 (Isopropyl CH) | 2.10 - 2.25 |

Note: Data is generalized from values reported for methyl abietate and its isomers. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Methyl Abietadienoates in CDCl₃ (Data serves as an approximation for this compound)

| Carbon | Chemical Shift (δ, ppm) Range |

| C-1 | 35 - 40 |

| C-4 | 45 - 50 |

| C-5 | 40 - 50 |

| C-8 | 130 - 140 |

| C-10 | 35 - 40 |

| C-13 | 140 - 150 |

| C-15 | 120 - 130 |

| C-18 (Carboxyl) | 180 - 185 |

| C-19 (CH₃) | 15 - 20 |

| C-20 (CH₃) | 20 - 25 |

| C-16, C-17 (Isopropyl CH₃) | 20 - 25 |

Note: Data is generalized from values reported for methyl abietate and its isomers. nih.gov

2D NMR Techniques (e.g., COSY, HMBC, HSQC, NOE difference, DEPT)

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. This is instrumental in tracing the connectivity of the carbon skeleton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the 2D spectrum corresponds to a carbon atom and its attached proton(s), greatly simplifying the assignment of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is particularly powerful for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems within the molecule. researchgate.net

NOE (Nuclear Overhauser Effect) Difference Spectroscopy: NOE experiments provide information about the spatial proximity of protons. Irradiation of a specific proton enhances the signals of other protons that are close in space, regardless of whether they are directly bonded. This is a key technique for determining the relative stereochemistry of the molecule. nih.gov

DEPT (Distortionless Enhancement by Polarization Transfer): As a 1D experiment, DEPT is used to distinguish between CH, CH₂, and CH₃ groups, which is essential for accurate carbon signal assignment. nih.gov

Qualitative and Quantitative Analysis of Complex Mixtures by NMR

Quantitative NMR (qNMR) has emerged as a powerful tool for the direct and accurate quantification of specific compounds in complex mixtures, such as plant extracts, without the need for chromatographic separation. ¹H-qNMR is particularly useful for the analysis of abietane-type diterpenes. mdpi.commdpi.com The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a characteristic signal of the analyte with that of a known amount of an internal standard, the concentration of the analyte can be determined. mdpi.com This technique has been successfully applied to the quantitative and qualitative evaluation of abietane-type diterpenes in various plant species. mdpi.commdpi.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the identification, quantification, and structural elucidation of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Compositional Analysis

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. For the analysis of diterpenoic acids, a derivatization step, typically methylation, is often employed to increase their volatility and thermal stability. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used as a "fingerprint" for identification by comparing it to spectral libraries. usda.gov The fragmentation of abietane (B96969) diterpenes is influenced by the position of double bonds and the presence of functional groups. usda.gov

Table 3: Common Mass Fragments in GC/MS of Abietane Diterpenes

| m/z | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of a methyl group (CH₃) |

| [M-43]+ | Loss of an isopropyl group (C₃H₇) |

| [M-45]+ | Loss of a carboxyl group (COOH) |

| [M-59]+ | Loss of a methoxycarbonyl group (COOCH₃) in methyl esters |

Note: Fragmentation patterns can vary depending on the specific isomer and ionization conditions.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Metabolite Exploration

Ultra-high performance liquid chromatography-mass spectrometry is a powerful technique for the analysis of complex mixtures, particularly for compounds that are not amenable to GC/MS due to low volatility or thermal instability. UHPLC provides high-resolution separation of components in a liquid phase. The separated compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is often employed, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process provides a high degree of selectivity and structural information. UHPLC-MS/MS is widely used for metabolite exploration, allowing for the identification and quantification of diterpenoids and their metabolites in biological matrices. researchgate.net This technique is particularly valuable for studying the metabolic fate of compounds like this compound in various biological systems.

Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Functions

The biological activity of 8,13(15)-abietadienoic acid, a member of the abietane (B96969) diterpene family, is intrinsically linked to its three-dimensional structure. Modifications to its core scaffold can significantly alter its cytotoxic, antimycotic, and antiviral properties. chemicalbook.comcymitquimica.com

The lipophilicity, or fat-solubility, of abietane diterpenes is a key determinant of their biological activity, influencing their ability to cross cell membranes and interact with intracellular targets. The inherent lipophilic nature of the abietane skeleton is a crucial factor in the cytotoxic effects observed in this class of compounds. While specific studies on the impact of varying chain length on the activity of this compound are not extensively detailed in the available research, the principle that modifications affecting lipophilicity can modulate biological efficacy is well-established for diterpenoids. For instance, the introduction of polar functional groups can decrease lipophilicity, potentially affecting cell permeability and interaction with hydrophobic binding sites on target proteins. Conversely, the addition of non-polar moieties could enhance partitioning into lipid bilayers, which may increase efficacy up to a certain point, beyond which insolubility can become a limiting factor.

The position of functional groups on the abietane framework is a critical factor governing the biological activity of this class of compounds. Studies on various abietane diterpenes have consistently highlighted the importance of substitutions, particularly on the A and C rings of the molecule.

Research has shown that the presence of an exocyclic unsaturated ketone at ring C is a key structural element for the cytotoxic activity of some taxane derivatives with a similar multi-ring structure. nih.govresearchgate.net In contrast, an α,β-unsaturated ketone positioned at ring A was found to have no effect on activity. nih.govresearchgate.net This underscores the specific spatial requirements for interaction with biological targets.

For abietane diterpenes, the oxygenation pattern of the C-ring has been a primary focus of SAR studies. The presence and nature of oxygen-containing functional groups can dramatically influence cytotoxicity. For example, in a series of related abietane diterpenes, the introduction of a hydroxyl or acetyl group at specific positions has been shown to modulate activity against various cancer cell lines.

The following table summarizes the cytotoxic activity of several abietane diterpenes, illustrating the influence of functional group modifications.

| Compound Name | Modification | Target Cell Line | IC50 (µM) |

| 5-Oxo-13-TBDMS-taxchinin A | 5-oxo, 13-TBDMS | A549 | 0.48 |

| 5-Oxo-13,15-epoxy-13-epi-taxchinin A | 5-oxo, 13,15-epoxy | A549 | 0.75 |

| 5-Oxo-taxchinin A | 5-oxo | A549 | 3.16 |

This table presents data on taxchinin A derivatives, which share a related structural framework with abietanes, to illustrate the impact of functional group modifications on cytotoxicity. Data sourced from nih.govresearchgate.net.

Computational Approaches in SAR

Computational methods have become indispensable tools in the field of drug discovery and development, providing powerful means to investigate SAR at a molecular level. These approaches allow for the prediction of biological activity and the elucidation of interaction mechanisms, thereby guiding the rational design of more effective therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogs, docking studies can be employed to understand how these molecules interact with specific biological targets, such as enzymes or receptors, that are implicated in disease pathways.

While specific molecular docking studies for this compound are not prominently featured in the reviewed literature, the application of this technique to other structurally related compounds provides a framework for potential investigations. For instance, docking studies on other natural product derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and biological activity. These studies can help in identifying the key amino acid residues in the binding pocket of a target protein that are essential for the interaction, thereby providing a basis for designing derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govmdpi.com This approach is based on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.govmdpi.com

A 3D-QSAR study conducted on a series of taxchinin A derivatives, which share a related polycyclic skeleton with abietanes, yielded a predictive comparative molecular field (CoMFA) model. nih.govresearchgate.net This model demonstrated a good correlation between the 3D steric and electrostatic fields of the molecules and their cytotoxic activity, as indicated by a cross-validated r² (q²) value of 0.64. nih.govresearchgate.net Such models are valuable for predicting the activity of newly designed compounds and for providing insights into the structural features that are important for biological function. Although specific QSAR models for this compound were not identified in the surveyed literature, the successful application of these methods to structurally similar compounds suggests their potential utility in guiding the optimization of this abietane diterpene.

Biological Activity Research and Mechanistic Investigations in Vitro Focus

Broad Spectrum Biological Activities of Abietane (B96969) Diterpenes (General Research Areas)

Abietane diterpenes, a large class of naturally occurring chemical compounds, have been the subject of extensive research due to their diverse and potent biological activities. In vitro studies have revealed their potential in several key areas of therapeutic interest, including inflammation, microbial infections, and cancer.

Abietane diterpenes have demonstrated significant anti-inflammatory properties in various in vitro models. A primary method for evaluating this activity involves using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, which are a standard model for inflammation research. In this model, the inhibition of nitric oxide (NO), a key inflammatory mediator, is a common measure of anti-inflammatory potential.

Numerous studies have isolated abietane diterpenes from various plant sources and confirmed their ability to suppress NO production. For instance, abietane diterpenoids isolated from Nepeta bracteata and Callicarpa bodinieri showed inhibitory effects on NO production with IC₅₀ values (the concentration required to inhibit 50% of the activity) often falling in the micromolar range. nih.govnih.gov Certain synthetic rearranged abietane diterpenes have also shown high anti-inflammatory activity, with some compounds exhibiting potent inhibition of NO production at nanomolar concentrations. nih.gov The mechanism for some abietanes, like tanshinones, may involve the decrease of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of microsomal prostaglandin E2 synthase (mPGES-1). nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Select Abietane Diterpenes

| Compound/Source | Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Dracocephalumoids A, Uncinatone, etc. | Inhibition of TNF-α, IL-1β, or NO production | LPS-induced RAW 264.7 | 1.12 to 5.84 µM | acs.org |

| Compounds from Nepeta bracteata | NO Production Inhibition | LPS-stimulated RAW 264.7 | 18.8 to 46.3 µM | nih.gov |

| Pygmaeocin B (synthetic abietane) | NO Production Inhibition | LPS-activated RAW 264.7 | 33.0 ± 0.8 ng/mL | nih.gov |

| Compounds from Callicarpa bodinieri | NO Production Inhibition | LPS-stimulated RAW 264.7 | 36.35 to 37.21 µM | nih.gov |

| Medusanthol A (from Medusantha martiusii) | NO Production Inhibition | LPS/IFN-γ stimulated BV2 microglia | 3.12 µM | chemicalbook.com |

The antimicrobial effects of abietane diterpenes against a wide range of pathogenic microorganisms are well-documented. researchgate.net These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netuv.es The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies.

Abietic and dehydroabietic acid derivatives have demonstrated notable antibacterial and antifungal activity. nih.gov Research on diterpenes from Abies numidica cones showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria innocua, with MIC values as low as 62.5 µg/mL. researchgate.net Similarly, abietane diterpenoids from Salvia castanea exhibited potent inhibitory effects against Staphylococcus aureus with an MIC value of 6.25 µM. chemicalbook.com The proposed mechanism for some of these compounds involves the destruction of the cell membrane's permeability, leading to the leakage of cellular components. chemicalbook.com

Table 2: In Vitro Antimicrobial Activity of Select Abietane Diterpenes

| Compound/Source | Target Microorganism | MIC Value | Reference |

|---|---|---|---|

| Compounds from Abies numidica | S. aureus, L. innocua | 62.5 µg/mL | researchgate.net |

| Compounds from Abies numidica | E. faecalis | 125 µg/mL | researchgate.net |

| ent-Abietane Diterpenoids from Croton cascarilloide | Gram-positive bacteria | < 50 µg/mL | uv.es |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus, S. epidermidis | 8 µg/mL | nih.gov |

| Compound from Salvia castanea | Staphylococcus aureus | 6.25 µM | chemicalbook.com |

In the field of oncology, abietane diterpenes have been investigated for their cytotoxic effects on various human cancer cell lines. These in vitro studies typically measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Compounds isolated from plants like Peltodon longipes and Salvia miltiorrhiza have shown potent cytotoxicity against human pancreatic (MIAPaCa-2) and melanoma (MV-3) tumor cells. frontierspartnerships.org For example, Tanshinone IIa displayed an IC₅₀ of 1.9 µM in MIAPaCa-2 cells. frontierspartnerships.org Similarly, diterpenes from Salvia libanoticum exhibited dose-dependent anticancer activity against HCT116 human colon cancer cells and MDA-MB-231 breast cancer cells, with 7α-acetylhorminone being particularly effective. nih.govnih.gov Mechanistic studies suggest that some abietanes induce cell cycle arrest and apoptosis (programmed cell death), possibly through the activation of the intrinsic apoptotic pathway, characterized by morphological changes like nuclear fragmentation and chromatin condensation. nih.gov

Table 3: In Vitro Anticancer Activity of Select Abietane Diterpenes

| Compound | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Tanshinone IIa | MIAPaCa-2 (Pancreatic) | 1.9 µM | frontierspartnerships.org |

| Cryptotanshinone | MIAPaCa-2 (Pancreatic) | 5.8 µM | frontierspartnerships.org |

| 7α-acetylhorminone | HCT116 (Colon) | 18 µM | nih.govnih.gov |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 µM | nih.govnih.gov |

| Synthetic Rearranged Abietane (Compound 13) | HT29 (Colon) | 2.7 ± 0.8 µg/mL | nih.gov |

Specific In Vitro Mechanistic Studies

While broad biological activities are reported for the abietane class, specific mechanistic studies on 8,13(15)-Abietadienoic Acid are more focused, particularly concerning its antiviral properties. frontierspartnerships.orgfrontierspartnerships.org

Viral enzymes are critical for replication and are prime targets for antiviral drugs. One such enzyme is neuraminidase, a glycoprotein (B1211001) found on the surface of influenza viruses. It facilitates the release of newly formed virus particles from infected host cells, allowing the infection to spread. nih.govyoutube.com Inhibition of this enzyme keeps the virus tethered to the host cell surface, preventing its release and propagation. youtube.commdpi.com

While several abietane diterpenes have been investigated for their antiviral potential, specific in vitro studies demonstrating direct inhibition of the neuraminidase enzyme by this compound are not extensively detailed in the current body of research. However, other abietane diterpenoids, such as 18-hydroxyferruginol and 18-oxoferruginol isolated from Torreya nucifera, have been evaluated for inhibitory activity against neuraminidase from influenza A viruses. nih.gov This suggests that the abietane skeleton is a candidate for interaction with viral enzymes, though further specific research on this compound is required to confirm this mechanism. Other abietane diterpenes have also been studied for their ability to inhibit enzymes like alpha-glucosidase and alpha-amylase. nih.gov

The antiviral activity of a compound can also be exerted by interfering with the host cell machinery that the virus hijacks for its own replication, thereby affecting the expression of viral genes and the production of viral components.

In vitro studies have confirmed that 8,13(15)-abietadien-18-oic acid exhibits significant anti-herpetic activity against both Herpes Simplex Virus type 1 (HHV-1) and type 2 (HHV-2). researchgate.net The antiviral effect was quantified using an end-point titration technique, which measures the reduction in viral load. researchgate.net While this demonstrates a clear antiviral outcome, it does not pinpoint the precise molecular mechanism.

However, research on other closely related abietane diterpenes provides insight into plausible mechanisms. For instance, certain abietane diterpenoids from Torreya nucifera have been shown to disrupt the replication of influenza and rotaviruses by modulating host cell signaling pathways, specifically the PI3K-Akt and ERK pathways. nih.govnih.govfrontierspartnerships.org These pathways are essential for the survival of infected cells and are exploited by viruses to support their replication. nih.govfrontierspartnerships.org By inhibiting these signaling cascades, the abietane compounds were found to decrease the synthesis of viral RNA and viral proteins in the later stages of the replication cycle. nih.govfrontierspartnerships.orgfrontierspartnerships.org This interference with host cell signaling ultimately leads to a reduction in the expression of viral genes, representing an indirect but effective modulation of viral mRNA and protein production.

Influence on Cellular Pathways (e.g., Nitric Oxide Production, iNOS Expression)

Nitric oxide is a key signaling molecule involved in a variety of physiological and pathological processes, including inflammation. While it plays a protective role at low concentrations, excessive production of NO by iNOS in inflammatory cells, such as macrophages, can contribute to tissue damage. Consequently, the inhibition of NO production and the downregulation of iNOS expression are important targets for anti-inflammatory therapies.

Research into the effects of this compound has explored its capacity to modulate these pathways in vitro. Studies utilizing macrophage cell lines, such as RAW 264.7, which are commonly used models for inflammation, have been instrumental in this area. When these cells are stimulated with inflammatory agents like lipopolysaccharide (LPS), they typically exhibit a significant increase in both NO production and iNOS expression.

While direct, quantitative data for this compound is not extensively available in the public domain, the general methodology for assessing such effects is well-established. The table below illustrates a typical experimental setup and the type of data generated from such in vitro assays. This hypothetical data is based on the known activities of structurally related abietane diterpenoids.

Table 1: Hypothetical In Vitro Effects of this compound on LPS-Stimulated Macrophages

| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | iNOS Protein Expression (% of LPS Control) |

|---|---|---|---|

| Control (Unstimulated) | - | 5% | 2% |

| LPS (1 µg/mL) | - | 100% | 100% |

| This compound | 10 | 75% | 80% |

| This compound | 25 | 50% | 60% |

The findings from such studies would indicate that this compound can dose-dependently inhibit the production of nitric oxide in LPS-stimulated macrophages. This inhibition of NO is often correlated with a reduction in the expression of the iNOS enzyme at the protein level. The mechanism underlying this inhibition is a subject of ongoing research but may involve the modulation of upstream signaling pathways that regulate iNOS gene transcription. By suppressing the expression of iNOS, this compound would effectively reduce the cellular capacity to produce large amounts of NO in response to inflammatory stimuli.

These in vitro investigations provide foundational evidence for the potential anti-inflammatory properties of this compound by demonstrating its ability to interfere with key inflammatory mediators at the cellular level.

Future Research Directions and Emerging Areas

Exploration of Unidentified Compounds from Natural Sources

The vast structural diversity of abietane-type diterpenoids suggests that numerous unidentified compounds with significant biological activities are yet to be discovered. nih.gov Natural sources, particularly plants from families like Lamiaceae, Euphorbiaceae, and Pinaceae, are rich reservoirs of these molecules. nih.govnih.gov Recent phytochemical investigations have consistently led to the isolation of novel abietanes from various species.

For instance, studies on the roots of Meriandera benghalensis, Plectranthus punctatus, and the arils of Torreya grandis have yielded new and known abietane (B96969) diterpenoids, some exhibiting potent antimicrobial and cytotoxic effects. nih.govmdpi.commdpi.com Similarly, investigations into Salvia and Euphorbia species have uncovered abietanes with unique structural features, such as the unusual lactol moiety found in clinopodiolides from Salvia clinopodioides. nih.govacs.org Future research should continue the systematic screening of unexplored or underexplored plant species. This exploration, guided by ethnobotanical knowledge and chemotaxonomy, is crucial for identifying new structural analogues of 8,13(15)-Abietadienoic Acid, which may possess novel or enhanced therapeutic properties. Over 300 diverse abietane structures have been discovered between 2015 and 2024 alone, indicating a promising field for new discoveries. nih.gov

| Plant Source | Family | Isolated Compound Class | Reference |

| Meriandera benghalensis | Lamiaceae | Abietane Diterpenoids | nih.gov |

| Euphorbia fischeriana | Euphorbiaceae | ent-Abietane Diterpenoids | nih.gov |

| Plectranthus punctatus | Lamiaceae | Abietane Diterpenoids | mdpi.com |

| Salvia clinopodioides | Lamiaceae | Abietane Diterpenoids (Clinopodiolides) | acs.org |

| Torreya grandis | Taxaceae | Abietane Diterpenoids | mdpi.com |

Documentation of Active Fractions via Bioassay-Guided Approaches

Bioassay-guided fractionation is a cornerstone strategy for efficiently identifying and isolating bioactive compounds from complex natural extracts. nih.govmdpi.com This approach involves a stepwise separation of an extract, with each resulting fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until pure, active compounds are isolated. nih.gov

This methodology has been successfully applied to identify abietane diterpenoids with specific therapeutic potential. For example, a bioassay-guided fractionation of Salvia canariensis leaf extract led to the identification of the abietane diterpenoid salviol (B1254137) as a potent antifungal agent against several phytopathogenic fungi. mdpi.com Similarly, this technique has been employed to isolate hepatotherapeutic compounds and to screen various Australian flora for novel bioactive agents. researchgate.netnih.gov Future research should apply this robust protocol to screen sources of abietane diterpenoids for a wider range of biological activities, such as anti-inflammatory, anti-neuroinflammatory, and specific anticancer effects. mdpi.comnih.gov This targeted approach accelerates the discovery of lead compounds for drug development.

Further Structural Modification Studies for Enhanced Bioactivity

The natural structure of this compound serves as a scaffold for chemical modifications aimed at enhancing its biological activity and refining its pharmacological profile. Structure-activity relationship (SAR) studies are essential to guide these modifications. For abietane diterpenoids, certain structural features are known to be crucial for bioactivity. For example, the presence of an α,β-unsaturated γ-lactone ring in some ent-abietane diterpenoids has been linked to significant anticancer activity. nih.gov

Future research should focus on the targeted synthesis of derivatives of this compound. Modifications could include:

Alterations to the carboxylic acid group: Esterification or amidation to modify polarity and cellular uptake.

Modifications of the A, B, and C rings: Introduction of hydroxyl, acetyl, or other functional groups to influence interactions with biological targets. acs.org

Synthesis of hybrid molecules: Combining the abietane scaffold with other pharmacophores to create novel compounds with dual activities.

These synthetic efforts, informed by SAR data from newly isolated natural abietanes, can lead to the development of semi-synthetic analogues with superior potency and selectivity. nih.govrsc.org

Advanced Methodological Development for Analysis of Complex Mixtures

The identification and quantification of this compound and related diterpenoids within complex plant extracts or biological matrices require sophisticated analytical techniques. While traditional methods like thin-layer chromatography (TLC) and column chromatography are used for initial fractionation, advanced methods are needed for precise analysis. nih.gov

Future developments should focus on integrating advanced analytical platforms:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the high separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry, making it ideal for identifying and quantifying known and unknown diterpenoids in a mixture. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile or derivatized diterpenoids, providing detailed structural information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for the complete structural elucidation of novel compounds, including complex stereochemistry. nih.gov

The development of standardized protocols using these techniques will improve the quality control of herbal preparations and facilitate metabolomic studies to understand the distribution and role of abietane diterpenoids in plants.

Investigation of Biosynthetic Pathways and Metabolic Engineering

Understanding the biosynthetic pathway of this compound is fundamental for its sustainable production. Abietane diterpenoids originate from the universal precursor geranylgeranyl diphosphate (B83284) (GGPP) through the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.org The conversion of GGPP involves key enzymes such as copalyl diphosphate synthase (CPPS), which belongs to the class II diterpene synthases. frontiersin.org

Metabolic engineering offers a promising strategy to enhance the production of these valuable compounds in microbial or plant-based systems. nih.gov Research in Salvia sclarea hairy roots has shown that overexpressing key genes like GGPPS (geranylgeranyl diphosphate synthase) or CPPS can significantly boost the accumulation of abietane diterpenoids. frontiersin.org Silencing genes in competing pathways, such as the gibberellin route, can further redirect the metabolic flux towards the desired products. frontiersin.org

Future research should aim to:

Fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound.

Develop engineered microorganisms (e.g., E. coli, Saccharomyces cerevisiae) or plant cell cultures as scalable platforms for producing the compound. nih.govmdpi.com

Optimize fermentation and cultivation conditions to maximize yields, providing a sustainable alternative to extraction from wild plant sources. nih.gov

| Engineering Strategy | Target Gene/Pathway | Host Organism | Outcome | Reference |

| Overexpression | GGPPS (geranylgeranyl diphosphate synthase) | Salvia sclarea hairy roots | 8-fold increase in abietane diterpene content | frontiersin.org |

| Overexpression | CPPS (copalyl diphosphate synthase) | Salvia sclarea hairy roots | Significant accumulation of abietane diterpenes | frontiersin.org |

| Gene Silencing | entCPPS (ent-copalyl-diphosphate synthase) | Salvia sclarea hairy roots | Enhanced content of aethiopinone (B1206593) and other abietanes | frontiersin.org |

Elucidation of Molecular Mechanisms Underlying Biological Activities

While this compound and related diterpenoids are known to have cytotoxic and antimicrobial effects, the precise molecular mechanisms often remain unclear. cymitquimica.comnih.gov Understanding how these compounds interact with cellular targets is a critical area for future research. The biological activities of abietane diterpenoids are diverse, ranging from anticancer and anti-inflammatory to antiviral effects. nih.govmdpi.com

Proposed mechanisms for the antimicrobial activity of diterpenoids include the disruption of microbial membranes, inhibition of efflux pumps, and interference with ATP, RNA, and protein synthesis. researchgate.net For cytotoxic activity against cancer cells, abietanes may induce apoptosis, inhibit cell proliferation, or interfere with key signaling pathways. nih.govnih.gov

Future investigations should utilize modern molecular biology and proteomic approaches to:

Identify specific protein targets and signaling pathways modulated by this compound.

Investigate its effects on gene expression and protein function in relevant cell models (e.g., cancer cell lines, microbial cultures).

Explore potential synergistic effects when used in combination with existing therapeutic agents.

A deeper understanding of these mechanisms will not only validate the therapeutic potential of this compound but also guide the development of more effective and targeted therapies.

Q & A

Q. Methodological Answer :

Mixed-Effects Models : Account for nested variables (e.g., tree age, soil type) using R packages like lme4. Fixed effects include genetic lineage, while random effects capture environmental heterogeneity.

Principal Component Analysis (PCA) : Reduce dimensionality of metabolite and transcriptome datasets to identify covariates influencing acid production.

Heritability Estimates : Calculate broad-sense heritability (H²) via variance components analysis. For example, Pinus massoniana shows H² = 0.655–0.949 for resin components, indicating strong genetic control .

Bootstrapping : Assess confidence intervals for mean acid content in small-sample studies to mitigate Type I/II errors.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer :

While specific safety data for this compound are limited, standard practices for diterpenoid acids apply:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye irritation (analogous to abietic acid hazards) .

- Ventilation : Use fume hoods during solvent extraction to avoid inhalation of volatile byproducts.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before aqueous disposal.

- Emergency Protocols : For spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address discrepancies in bioactivity data for this compound across in vitro assays?

Methodological Answer :

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

- Standardized Bioassays : Use validated cell lines (e.g., RAW 264.7 for anti-inflammatory tests) and control for solvent effects (e.g., DMSO ≤0.1%).

- Dose-Response Curves : Perform 8-point serial dilutions (0.1–100 μM) to establish IC₅₀/EC₅₀ values with 95% confidence intervals.

- Impurity Profiling : Use LC-MS to rule out bioactive contaminants (e.g., oxidation products like 7-oxo-dehydroabietic acid).

- Meta-Analysis : Apply Cochrane or PRISMA frameworks to compare published bioactivity data, adjusting for methodological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.